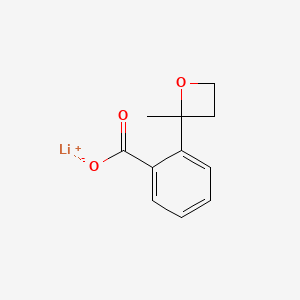
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
Aplicaciones Científicas De Investigación
Lithium Metal Batteries
Lithium metal anodes (LMAs) show unique superiority for secondary batteries because they possess the lowest molar mass and reduction potential among metallic elements . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these batteries.
Electroplating Chemistry
The electroplating chemistry of Li ions in nonaqueous liquid electrolytes is a key area of research for stable lithium metal batteries . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could be used in the development of these electrolytes.
Suppression of Li Dendrite Growth
Polymer coated anodes can suppress Li dendrite growth at the Li metal electrode surface to inhibit penetration of separator by Li dendrites, which causes short circuit . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these polymer coated anodes.
Lithium-Ion Batteries
Aligned carbon nanotubes for lithium-ion batteries are gaining attention due to their potential to alleviate the present electrochemical electrode constraints . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these batteries.
Volume Expansion Effection
The Si/C composite, SiOx composite and alloying treatment can improve the volume expansion effection, increase the rate of lithium-ion deblocking and optimize the electrochemical performance of the material . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in these treatments.
Lithium Recycling
The recycling and reuse of lithium resources from spent lithium-ion batteries have become a major research area . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of efficient and easy-to-operate processes for lithium recycling.
Propiedades
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

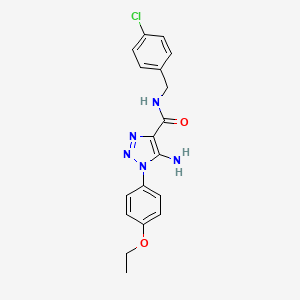
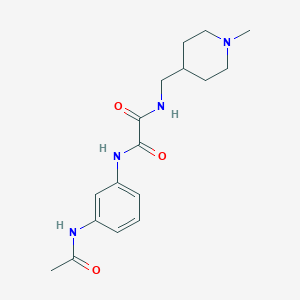
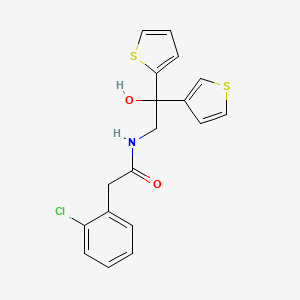

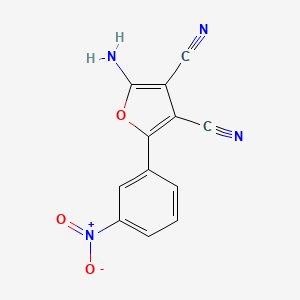
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)

![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)
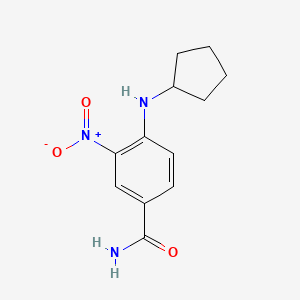
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)
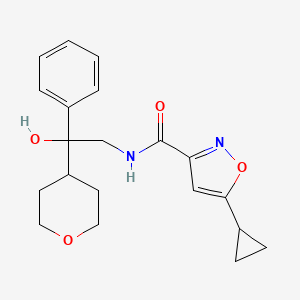

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)